3-(4-Chloro-3-methylphenyl)propanoic acid
Overview
Description
“3-(4-Chloro-3-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H11ClO2 . It is also known as H33072-ME . This compound is typically in the form of a white powder .
Molecular Structure Analysis
The molecular structure of “3-(4-Chloro-3-methylphenyl)propanoic acid” can be represented by the SMILES string CC1=C(Cl)C=CC(CCC(O)=O)=C1
. This indicates that the compound contains a chloro-methylphenyl group attached to a propanoic acid group .
Physical And Chemical Properties Analysis
“3-(4-Chloro-3-methylphenyl)propanoic acid” is a white powder with a melting point between 85.0-94.0°C . Its assay (silylated GC) is ≥95.0%, and its assay (aqueous acid-base titration) is ≥95.0 to ≤105.0% .
Scientific Research Applications
Enantioseparation and Chromatography
Enantioseparation of isomeric acids similar to 3-(4-Chloro-3-methylphenyl)propanoic acid has been studied, showing that countercurrent chromatography can effectively separate these compounds. This method uses hydroxypropyl-β-cyclodextrin as a chiral selector and has demonstrated high recovery and purity levels for the separated enantiomers (Yang et al., 2020).
Synthesis of Antidepressant Drugs
3-Chloro-1-phenyl-1-propanol, a derivative of 3-(4-Chloro-3-methylphenyl)propanoic acid, is used as a chiral intermediate in the synthesis of antidepressant drugs. Research shows that various microbial reductases can transform this compound with high enantioselectivity, making it a valuable component in drug synthesis (Y. Choi et al., 2010).
Polybenzoxazine Elaboration
3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been explored as a renewable building block for polybenzoxazine, indicating potential applications in material science. It provides a sustainable alternative to phenol for imparting specific properties of benzoxazine to molecules (Acerina Trejo-Machin et al., 2017).
Anti-inflammatory Properties
Research on phenolic compounds from the leaves of Eucommia ulmoides Oliv. identified derivatives of 3-(4-Chloro-3-methylphenyl)propanoic acid with modest anti-inflammatory activities. This indicates its potential use in developing anti-inflammatory treatments (Xiaolei Ren et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLIPGMIRVJYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675433 | |
Record name | 3-(4-Chloro-3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenyl)propanoic acid | |
CAS RN |
1086386-05-1 | |
Record name | 3-(4-Chloro-3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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